Regulatory-Approved Reference Standard Status vs. Generic Imiquimod Impurities
The compound is defined by the United States Pharmacopeia (USP) as 'Imiquimod Related Compound C' and is sold as a USP Reference Standard . This official compendial designation represents a critical, legally-binding differentiation from other imidazoquinoline impurities or synthetic intermediates, including 'Imiquimod Related Compound A' (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine N-oxide) and 'Imiquimod Related Compound B' (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine hydrochloride) . This means the compound's identity and purity specifications are established by a recognized pharmacopeial authority for use in analytical procedures described in the official Imiquimod monograph. The procurement of a USP-grade standard is non-negotiable for demonstrating compliance with regulatory filings.
| Evidence Dimension | Official Pharmacopeial Status |
|---|---|
| Target Compound Data | Official USP Reference Standard; 'Imiquimod Related Compound C' |
| Comparator Or Baseline | Imiquimod Related Compound A and B (also USP Reference Standards) and generic, non-compendial imidazoquinolines |
| Quantified Difference | Mandated for use in specific USP monograph tests and assays; this status is binary (yes/no) |
| Conditions | Regulatory/quality control environment; USP-NF monograph 'Imiquimod' |
Why This Matters
For analytical and QC labs in the pharmaceutical industry, this is the most critical differentiator, as it is the only form accepted by regulatory bodies for system suitability and method validation in Imiquimod analysis.
